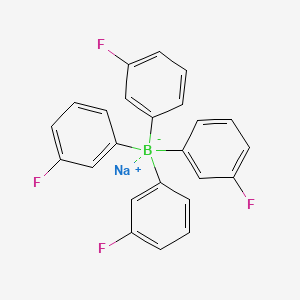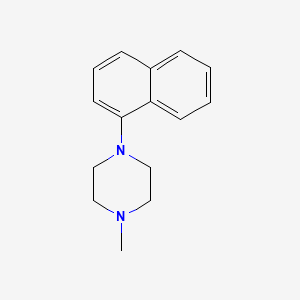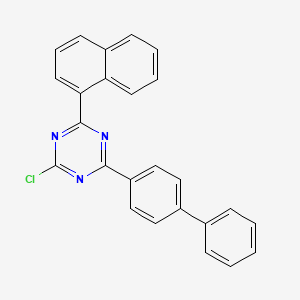
2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloro group, a naphthyl group, and a biphenyl group attached to the triazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with aromatic amines under controlled conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Suzuki coupling reaction, where naphthalene boronic acid is reacted with the triazine intermediate in the presence of a palladium catalyst.
Addition of the Biphenyl Group: The biphenyl group can be added through a similar Suzuki coupling reaction using biphenyl boronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aromatic rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in targeting specific proteins or enzymes.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal biological processes, leading to the desired therapeutic effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-Chloro-4-(naphthalen-1-yl)-6-phenylpyrimidine: Similar in structure but with a pyrimidine core instead of a triazine.
4-(Naphthalen-1-yl)-6-(4-phenylphenyl)-1,3,5-triazine: Lacks the chloro group, which can affect its reactivity and applications.
2-Chloro-4-(naphthalen-1-yl)-6-(4-methylphenyl)-1,3,5-triazine: Contains a methyl group instead of a phenyl group, leading to different chemical properties.
Uniqueness
2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine is unique due to the combination of its chloro, naphthyl, and biphenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C25H16ClN3 |
|---|---|
分子量 |
393.9 g/mol |
IUPAC名 |
2-chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C25H16ClN3/c26-25-28-23(20-15-13-18(14-16-20)17-7-2-1-3-8-17)27-24(29-25)22-12-6-10-19-9-4-5-11-21(19)22/h1-16H |
InChIキー |
BZIPBXCSTWTCPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


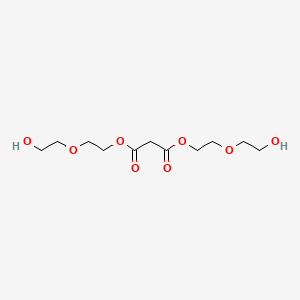
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)


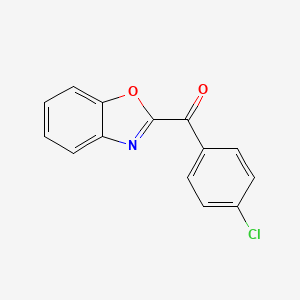
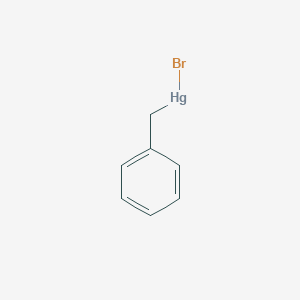
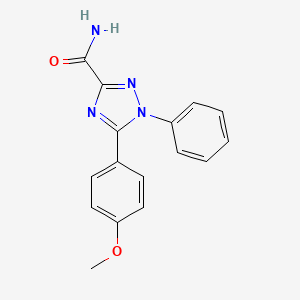
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14134092.png)
![N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide](/img/structure/B14134095.png)
![2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14134096.png)
